5-Methoxypyrimidine
Overview
Description
5-Methoxypyrimidine is an organic compound with the chemical formula C5H6N2O. It is a colorless to slightly yellow solid with low solubility in water but good solubility in organic solvents . Pyrimidine derivatives, including this compound, are widely used in various fields due to their structural diversity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 5-Methoxypyrimidine involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium over 0.5 to 1.5 hours. The mixture is then subjected to reflux at 110 to 120°C for 2 to 6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using safer reagents and conditions. For example, replacing hypertoxic phosphorus oxychloride with phosphorus trichloride reduces production costs and minimizes safety risks for operators .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: For instance, the reaction of 5-bromo-2-methoxypyrimidine with nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-BuLi (n-Butyllithium) and [14C] CO2 are used under specific conditions to achieve desired substitutions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 5-bromo-2-methoxypyrimidine with [14C] CO2 can yield labeled carboxylic acid derivatives .
Scientific Research Applications
5-Methoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypyrimidine involves its interaction with various molecular targets and pathways. For example, pyrimidine derivatives can inhibit the activities of certain enzymes or receptors, leading to their biological effects . Comparative molecular field analysis (CoMFA) and docking techniques are often used to investigate these mechanisms .
Comparison with Similar Compounds
5-Methoxypyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
4,6-Dichloro-5-methoxypyrimidine: Another derivative with different substituents on the pyrimidine ring.
Uniqueness: 5-Methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the pyrimidine ring structure contribute to its versatility in various applications .
Properties
IUPAC Name |
5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIADELSANNMYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341494 | |
Record name | 5-Methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31458-33-0 | |
Record name | 5-Methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided articles focus on derivatives of 5-Methoxypyrimidine, we can deduce its basic properties. The molecular formula for this compound is C5H6N2O. Its molecular weight is 110.11 g/mol. Spectroscopic data would include characteristic peaks in NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, specific to the molecule's structure. For example, we would expect a strong IR absorbance around 1600 cm-1 for the C=N stretching vibration in the pyrimidine ring.
ANone: Research [] investigated the solubility of 2,4-Dichloro-5-methoxypyrimidine in various solvents (ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane) at temperatures ranging from 295 K to 320 K. The study found that solubility generally increased with increasing temperature. Additionally, the solubility was higher in polar solvents like methanol and ethanol compared to non-polar solvents like heptane and tetrachloromethane. These findings are consistent with general solubility principles.
ANone: A study [] explored the interaction between 2-sulfanilamido-5-methoxypyrimidine (SM), a sulfonamide drug, and furosemide, a diuretic. Normally, SM exhibits a concentration gradient within the kidney, with higher levels in the papilla compared to the cortex. This gradient was significantly reduced by the administration of furosemide. This interaction highlights the potential for altered drug distribution and efficacy when multiple medications are used simultaneously.
ANone: Research [] examined the thermal properties of 2-sulfanilamido-5-methoxypyrimidine polymorphs (different crystal structures of the same molecule). It was found that these polymorphs exhibited distinct thermal behaviors, including different melting points and enthalpy changes during solid-solid transitions. Understanding these properties is crucial for pharmaceutical applications, particularly for drug formulation and storage stability.
ANone: Yes, this compound derivatives are valuable building blocks in medicinal chemistry. For instance, a study [] detailed the synthesis of Avitriptan, a potent 5-HT1D receptor agonist used in migraine treatment. The synthesis involved using 4-chloro-5-methoxypyrimidine as a key intermediate, highlighting the importance of these derivatives in drug development.
ANone: Research [] explored the use of chloropyrimidine compounds, including 2,4-dichloro-5-methoxypyrimidine (DMP), for modifying cotton fabrics. The study found that grafting these compounds onto cotton improved its anti-pilling properties and enhanced its dyeability with reactive dyes. This application demonstrates the potential of this compound derivatives in material science.
ANone: Yes, a study [] describes the development of [18F]N2B-0518, a PET imaging probe. This probe incorporates a this compound moiety within its structure and exhibits high selectivity for the GluN2B subunit of N-methyl-d-aspartate receptors (NMDARs) in the brain. This development is significant for studying NMDARs in vivo, which play a crucial role in various neurological processes and disorders.
ANone: Yes, research [] outlines various synthetic approaches to obtain this compound nucleosides, which are essential components of nucleic acids. For instance, 5-methoxyuridine and its arabinose analog were synthesized using alkylation reactions with suitably protected sugars. These synthetic strategies are crucial for developing modified nucleosides with potential therapeutic applications.
ANone: Yes, as described in study [], unexpected cyclization and fragmentation products can arise during the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. The study emphasizes the importance of carefully considering reaction conditions and potential side reactions when synthesizing substituted aminopyrimidines.
ANone: While a comprehensive historical overview is not provided in the given research, several articles highlight key aspects. Research [] focuses on a novel synthesis of 2-sulfanilamido-5-methoxypyrimidine, indicating ongoing efforts to improve its production. Articles like [, , , , ] explore early pharmacological and clinical studies, demonstrating its historical significance as a long-acting sulfonamide drug.
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